molecular formula C25H36N2O2 B12463985 1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea

1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea

Cat. No.: B12463985
M. Wt: 396.6 g/mol
InChI Key: CBXMGZBDNMPDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by its unique molecular structure It is composed of a decyloxyphenyl group and a dimethylphenyl group connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA typically involves the reaction of 4-(decyloxy)aniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Purification processes such as recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with various biological molecules, potentially affecting their function. The decyloxy and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and molecular interactions, influencing its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both decyloxy and dimethylphenyl groups in the same molecule allows for unique interactions and reactivity compared to similar compounds .

Properties

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-18-29-23-15-13-22(14-16-23)26-25(28)27-24-17-12-20(2)19-21(24)3/h12-17,19H,4-11,18H2,1-3H3,(H2,26,27,28)

InChI Key

CBXMGZBDNMPDSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.